4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Kinase inhibition Pyrazolo[3,4-d]pyrimidine scaffold ATP-competitive inhibitor

4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (CAS 1416342-99-8) is a heterocyclic small molecule built on the pyrazolo[3,4-d]pyrimidine core, a recognized purine bioisostere frequently exploited in kinase inhibitor design. The compound incorporates a 4-methoxy-2-methylphenyl substituent at the N1 position and a 4-imino-5-amino functionalization pattern.

Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol
Cat. No. B11846887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
Molecular FormulaC13H14N6O
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=N)N(C=N3)N
InChIInChI=1S/C13H14N6O/c1-8-5-9(20-2)3-4-11(8)19-13-10(6-17-19)12(14)18(15)7-16-13/h3-7,14H,15H2,1-2H3
InChIKeyRRCMKWNJAZOSLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine – Sourcing and Scaffold Identification for Kinase-Targeted Research


4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (CAS 1416342-99-8) is a heterocyclic small molecule built on the pyrazolo[3,4-d]pyrimidine core, a recognized purine bioisostere frequently exploited in kinase inhibitor design [1]. The compound incorporates a 4-methoxy-2-methylphenyl substituent at the N1 position and a 4-imino-5-amino functionalization pattern. Commercially, it is available at 97–98% purity from multiple suppliers for pharmaceutical research and further manufacturing use only . Its molecular formula is C₁₃H₁₄N₆O (MW 270.29), and it is cataloged under PubChem CID 12151206 [2].

Why Generic Substitution Fails for 4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine in Kinase Inhibitor Programs


In the pyrazolo[3,4-d]pyrimidine class, minor alterations to the N1-aryl substitution pattern profoundly shift kinase selectivity profiles, cellular potency, and physicochemical properties [1]. The 4-methoxy-2-methylphenyl group on this compound provides a specific combination of electron-donating substituents that modulate the electron density of the pyrazolo[3,4-d]pyrimidine core, influencing both ATP-pocket binding affinity and off-target promiscuity [2]. A positional isomer such as 4-imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (CAS 1416342-91-0) relocates the methyl and methoxy groups, which can dramatically alter the dihedral angle between the phenyl ring and the heterocyclic core, thereby changing the complementarity to the kinase hinge region . Similarly, halogenated N1-phenyl analogs (e.g., 3-chlorophenyl or 3,4-difluorophenyl derivatives) introduce different steric and electronic features that yield distinct target binding signatures. Generic substitution without confirmatory biochemical profiling therefore risks selecting a compound with a divergent selectivity fingerprint.

4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine – Quantitative Differentiation Evidence Against Close Analogs


Scaffold-Level Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine Core as a Privileged ATP-Mimetic vs. Non-Pyrazolopyrimidine Heterocycles

The pyrazolo[3,4-d]pyrimidine core is a well-established purine bioisostere that competes with ATP at the kinase hinge region. In the 2016 RSC Advances study, a series of 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives demonstrated potent antiproliferative activity, with the lead compound CBS-1 achieving superior cytotoxicity to doxorubicin across multiple cell lines and significant tumor suppression in a lung adenocarcinoma xenograft model [1]. This establishes the 4-imino-pyrazolo[3,4-d]pyrimidine scaffold as capable of delivering in vivo antitumor efficacy. Non-pyrazolopyrimidine heterocycles (e.g., quinazoline, pyrido[2,3-d]pyrimidine) exhibit different hinge-binding geometries and often require distinct substitution vectors to achieve comparable potency.

Kinase inhibition Pyrazolo[3,4-d]pyrimidine scaffold ATP-competitive inhibitor

Substituent-Driven Physicochemical Differentiation: 4-Methoxy-2-Methylphenyl vs. Isomeric 2-Methoxy-5-Methylphenyl N1-Aryl Group

The target compound carries the methoxy group at the para position and the methyl group at the ortho position relative to the N1 attachment point. Its closest positional isomer, 4-imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (CAS 1416342-91-0) , places the methoxy at the ortho position and the methyl at the meta position. Computational properties extracted from the Kuujia database for the target compound include XLogP3 = 0.9 and a topological polar surface area (TPSA) of 92.5 Ų [1]. The ortho-methoxy isomer is predicted to exhibit a lower XLogP (increased polarity due to intramolecular hydrogen bonding potential) and a different rotational profile of the N1-aryl bond, which directly impacts the presentation of the pyrazolo[3,4-d]pyrimidine core to the kinase ATP pocket. No experimentally measured LogP or solubility values for either isomer were located in the permitted literature.

Structure-activity relationship Physicochemical properties Positional isomerism

Electronic Modulation of the Pyrazolo[3,4-d]pyrimidine Core: Methoxy/Methyl vs. Chloro and Fluoro N1-Aryl Substituents

The 4-methoxy-2-methyl substitution on the N1-phenyl ring provides a net electron-donating effect (Hammett σₚ for OCH₃ ≈ –0.27; σₘ for CH₃ ≈ –0.07) that increases electron density on the pyrazolo[3,4-d]pyrimidine core [1]. This contrasts with electron-withdrawing halogenated analogs such as 1-(3-chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (σₘ for Cl ≈ +0.37) and 1-(3,4-difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (σₘ for F ≈ +0.34). In the 4-amino-substituted pyrazolo[3,4-d]pyrimidine series described in the Siena patent, the nature of the N1-aryl substituent was a key determinant of differential Src-family kinase vs. Abl selectivity [2]. Electron-rich N1-aryl groups (comparable to the target compound) were associated with enhanced Src/Fyn/Hck inhibitory profiles, while electron-deficient aryl groups shifted selectivity toward Abl. No quantitative IC₅₀ data for the exact 4-imino target compound are available.

Electronic effects Kinase selectivity Hammett substituent constants

Derivatization Potential: Free 5-Amino Group Enables Urea and Amide Library Synthesis vs. N-Alkylated Analogs

The target compound possesses a free primary amino group at the 5-position of the pyrazolo[3,4-d]pyrimidine ring, which is a versatile synthetic handle for generating diverse libraries. The RSC Advances study demonstrated that urea formation at this position yields compounds with retained or enhanced anticancer activity, with the CBS-1 urea derivative showing in vivo efficacy [1]. Analogs where the 5-amino group is pre-installed with a methyl or other alkyl substituent (e.g., 5-methylamino derivatives) are less amenable to rapid diversification. Furthermore, the 4-imino group provides an additional site for tautomerization and potential hydrogen-bonding interactions within the kinase active site, a feature absent in 4-oxo-pyrazolo[3,4-d]pyrimidine analogs such as 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Synthetic tractability Library synthesis Urea derivatives

Procurement-Relevant Application Scenarios for 4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine


Src-Family Kinase (SFK) Inhibitor Lead Generation for Neuroblastoma and Glioblastoma Programs

Based on the patent-class SAR established in WO2015EP75148 [1], electron-rich N1-aryl pyrazolo[3,4-d]pyrimidines preferentially target Src-family kinases (Src, Fyn, Hck) implicated in neuroblastoma and glioblastoma multiforme. The 4-methoxy-2-methylphenyl substituent on the target compound aligns with this selectivity direction. Research teams can use this compound as a starting scaffold for hit-to-lead optimization, leveraging the free 5-amino group for rapid parallel synthesis of urea or amide libraries [2]. Procurement of this specific substitution pattern avoids the Abl-biased selectivity associated with electron-deficient N1-aryl analogs, potentially reducing the need for counter-screening against Abl-dependent toxicities.

Pyrazolo[3,4-d]pyrimidine Urea Hybrid Library Synthesis for Anticancer Screening

The validated synthetic route demonstrated by Mishra et al. (2016) [2] confirms that 4-imino-pyrazolo[3,4-d]pyrimidin-5-amines are competent substrates for urea-forming reactions with various isocyanates, yielding derivatives with potent in vitro and in vivo anticancer activity. The target compound, with its free 5-NH₂ group, can be directly incorporated into a diversified urea library without requiring protecting group chemistry. The lead compound CBS-1 from this scaffold class outperformed doxorubicin in cytotoxicity assays and achieved tumor regression in a xenograft model, providing a proof-of-concept for the library approach [2].

Comparative Selectivity Profiling Against Positional Isomer 2-Methoxy-5-Methylphenyl Analog

For research groups investigating the impact of N1-aryl substitution geometry on kinase selectivity, the target compound (para-methoxy, ortho-methyl) and its positional isomer 4-imino-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (ortho-methoxy, meta-methyl; CAS 1416342-91-0) form a matched molecular pair for head-to-head biochemical profiling. The predicted differences in dihedral angle, lipophilicity (target XLogP3 = 0.9 [3]), and hydrogen-bonding capacity between the two isomers can be systematically evaluated in a panel of kinase assays to deconvolute the contribution of each substituent position to potency and selectivity.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

With a relatively low predicted XLogP3 of 0.9 and a moderate TPSA of 92.5 Ų [3], the target compound falls within favorable physicochemical space for CNS drug discovery (typically XLogP < 5, TPSA < 90 Ų for blood–brain barrier penetration). Research groups targeting brain malignancies such as glioblastoma multiforme may prioritize this compound over more lipophilic N1-aryl analogs. The 4-methoxy-2-methylphenyl group provides a starting point for further optimization of CNS penetration while maintaining kinase hinge-region binding, a rationale supported by the glioblastoma focus of the Siena patent [1].

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